molecular formula C34H57N9O13 B12587807 L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline CAS No. 647838-22-0

L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline

Cat. No.: B12587807
CAS No.: 647838-22-0
M. Wt: 799.9 g/mol
InChI Key: RUVVWKMGFSVKPO-LWAOTJFTSA-N
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Description

L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline: is a peptide composed of nine amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, such as converting alcohols to aldehydes or ketones.

    Reduction: Reduction reactions can convert disulfide bonds to thiols.

    Substitution: Substitution reactions can replace specific amino acids within the peptide chain.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can result in thiols.

Scientific Research Applications

L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine
  • L-Alanyl-L-glutamine
  • N-Acetylmuramyl-L-alanyl-D-isoglutamine

Uniqueness

L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline: is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where other peptides may not be as effective.

Properties

CAS No.

647838-22-0

Molecular Formula

C34H57N9O13

Molecular Weight

799.9 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C34H57N9O13/c1-16(2)12-21(29(50)36-13-25(47)42-10-7-9-24(42)34(55)56)39-30(51)22(15-45)40-32(53)26(19(5)46)41-31(52)23-8-6-11-43(23)33(54)18(4)38-27(48)17(3)37-28(49)20(35)14-44/h16-24,26,44-46H,6-15,35H2,1-5H3,(H,36,50)(H,37,49)(H,38,48)(H,39,51)(H,40,53)(H,41,52)(H,55,56)/t17-,18-,19+,20-,21-,22-,23-,24-,26-/m0/s1

InChI Key

RUVVWKMGFSVKPO-LWAOTJFTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

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